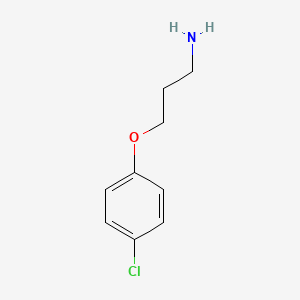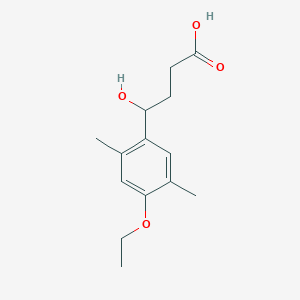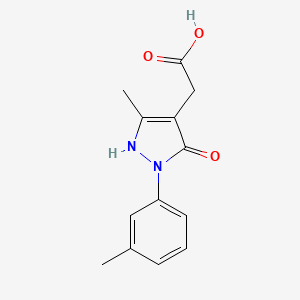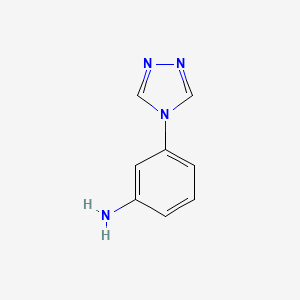![molecular formula C8H21N3 B1336417 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- CAS No. 61877-80-3](/img/structure/B1336417.png)
1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- is an organic compound with the molecular formula C5H14N2. It is also known by other names such as N,N,N’-Trimethylethylenediamine and 2-(Dimethylamino)-N-methylethylamine . This compound is a colorless liquid with a characteristic amine odor and is used in various chemical synthesis processes.
Méthodes De Préparation
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- can be synthesized through several methods. One common synthetic route involves the methylation of ethylenediamine using methyl iodide or methyl sulfate under basic conditions . The reaction typically proceeds as follows:
NH2CH2CH2NH2+3CH3I→(CH3)2NCH2CH2N(CH3)2+3HI
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions often include elevated temperatures and pressures to optimize yield and purity.
Analyse Des Réactions Chimiques
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by strong oxidizing agents to form corresponding oxides or nitroso compounds.
Reduction: It can be reduced to simpler amines under appropriate conditions.
Substitution: As a nucleophilic amine, it can participate in nucleophilic substitution reactions, such as acylation and alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of novel surfactants and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- involves its ability to act as a nucleophile due to the presence of nitrogen atoms with lone pairs of electrons . These nitrogen atoms can interact with electrophilic centers in various chemical reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- can be compared with other similar compounds such as:
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): TMEDA is another ethylenediamine derivative with four methyl groups.
N,N-Dimethylethylenediamine: This compound has two methyl groups and is used in similar applications as a nucleophilic amine.
The uniqueness of 1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.
Propriétés
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N,N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-9-5-6-11(4)8-7-10(2)3/h9H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIQJAYIOAMAEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433693 |
Source


|
| Record name | 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61877-80-3 |
Source


|
| Record name | 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1336363.png)
![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)


